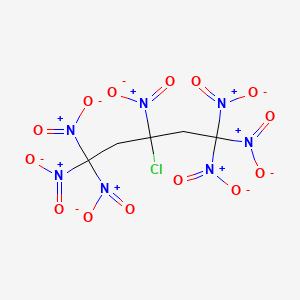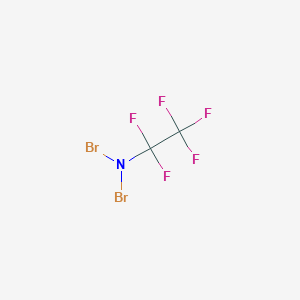
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide is a complex organic compound that combines the structural features of selenoxanthene and benzenesulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide typically involves the reaction of 9-phenyl-9H-selenoxanthene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The selenoxanthene moiety can be oxidized to form selenoxanthone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Selenoxanthone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The selenoxanthene moiety can also participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar functional groups.
Selenoxanthene: Shares the selenoxanthene core structure.
Phenylsulfonamide: Another sulfonamide derivative with a phenyl group.
Uniqueness
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide is unique due to the combination of selenoxanthene and benzenesulfonamide structures. This dual functionality provides distinct chemical reactivity and potential biological activity not seen in simpler analogs.
Eigenschaften
| 82238-30-0 | |
Molekularformel |
C25H19NO2SSe |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
N-(9-phenylselenoxanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H19NO2SSe/c27-29(28,20-13-5-2-6-14-20)26-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)30-24-18-10-8-16-22(24)25/h1-18,26H |
InChI-Schlüssel |
DWERDZLWGNKYMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3[Se]C4=CC=CC=C42)NS(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


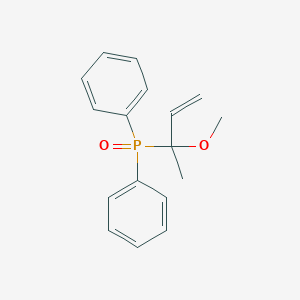
![[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate](/img/no-structure.png)

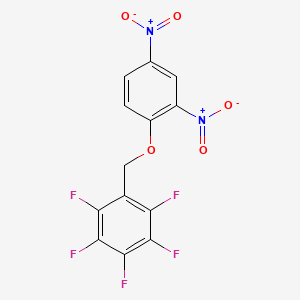
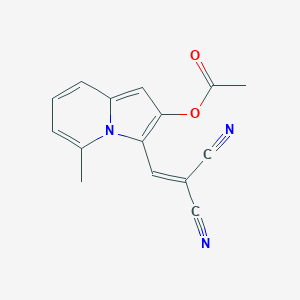

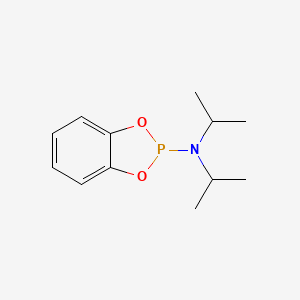
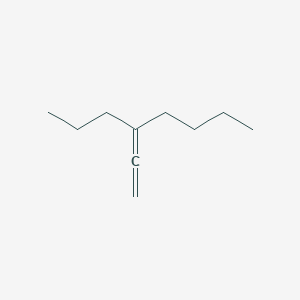
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
